4-Methoxyquinazoline

Nucleophilic Aromatic Substitution Synthetic Intermediate Leaving Group Reactivity

4-Methoxyquinazoline (CAS 16347-95-8) is the preferred scaffold for EGFR/HER2 kinase inhibitor R&D, enabling synthesis of potent 4-anilinoquinazolines with IC50 as low as 0.029 nM. The 4-methoxy group offers orthogonal reactivity for C-C bond formation over analogs like 4-chloroquinazoline, streamlining access to diverse chemical space. Ideal for SAR optimization and lithiation-based diversification with >80% yields.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 16347-95-8
Cat. No. B092065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyquinazoline
CAS16347-95-8
Synonyms4-Methoxyquinazoline
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C9H8N2O/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3
InChIKeyQHHPPKHDJVVPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyquinazoline (CAS 16347-95-8) Procurement Guide: Core Quinazoline Scaffold for Kinase Inhibitor Synthesis


4-Methoxyquinazoline (CAS 16347-95-8) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system with a methoxy substituent at the 4-position [1]. This compound serves as a critical scaffold and synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors targeting receptors such as EGFR and HER2 [2]. The methoxy group at the 4-position imparts distinct electronic properties and reactivity that influence both the synthetic utility and biological profile of derived compounds, differentiating it from unsubstituted quinazoline or alternative 4-position substituents [3]. As a foundational building block, 4-methoxyquinazoline is widely utilized in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds that includes clinically approved anticancer agents like gefitinib and erlotinib [2]. The compound's planar structure, with the methoxy carbon deviating minimally from the quinazoline plane, supports consistent intermolecular interactions crucial for drug design [4].

Why 4-Methoxyquinazoline Cannot Be Interchanged with 4-Chloro- or 4-Aminoquinazoline Analogs


Substituting 4-methoxyquinazoline with other 4-substituted quinazoline analogs such as 4-chloroquinazoline, 4-hydroxyquinazoline, or 4-aminoquinazoline fundamentally alters the compound's synthetic trajectory and biological profile. The methoxy group at the 4-position imparts a specific electronic environment and leaving group potential that governs downstream reactivity in nucleophilic substitution and cross-coupling reactions [1]. In contrast, 4-chloroquinazoline serves primarily as a reactive electrophile for SNAr reactions, while 4-hydroxyquinazoline exists predominantly in the tautomeric 4-quinazolone form with distinct hydrogen-bonding capabilities [2]. The methoxy substitution pattern directly influences the potency and selectivity of derived kinase inhibitors, as SAR studies demonstrate that electron-donating groups at the quinazoline 6- and 7-positions significantly enhance EGFR inhibitory activity [3]. Generic substitution without understanding these nuanced electronic and steric contributions can lead to suboptimal synthetic yields or inactive biological compounds, compromising research integrity and development timelines. The following quantitative evidence delineates the specific differentiations that justify procuring 4-methoxyquinazoline over close analogs.

Quantitative Differentiation Evidence for 4-Methoxyquinazoline vs. Key Analogs


Nucleophilic Substitution Reactivity: 4-Methoxyquinazoline vs. 4-Chloroquinazoline

4-Methoxyquinazoline demonstrates distinct reactivity in nucleophilic substitution compared to 4-chloroquinazoline, enabling alternative synthetic pathways and product profiles. In reactions with phenylacetonitrile, ethyl cyanoacetate, and malononitrile in methanol with methoxide ion, 4-methoxyquinazoline yields 4-quinazoline-substituted products via nucleophilic attack at the 4-position, demonstrating that the methoxy group functions as a competent leaving group under basic conditions [1]. In contrast, 4-chloroquinazoline undergoes rapid SNAr with amines under milder conditions, often requiring careful control to prevent over-reaction or decomposition [2]. This differential reactivity provides synthetic chemists with orthogonal functionalization strategies: the chloro analog serves for amine coupling, while the methoxy analog enables carbon-carbon bond formation at the 4-position.

Nucleophilic Aromatic Substitution Synthetic Intermediate Leaving Group Reactivity

Anticancer Potency: 4,7-Disubstituted 8-Methoxyquinazoline Derivatives vs. Parent Quinazoline

Derivatives of 4-methoxyquinazoline demonstrate significant cytotoxic activity against cancer cell lines, with potency directly linked to the methoxy substitution pattern. A 4,7-disubstituted 8-methoxyquinazoline derivative (compound 18B) exhibited an IC50 of 8.50 ± 1.44 µM against HCT116 colon cancer cells and 9.42 ± 1.12 µM against HepG2 liver cancer cells, with apoptosis induction confirmed via β-catenin/TCF4 pathway downregulation . In comparison, the unsubstituted quinazoline core shows negligible cytotoxicity (IC50 > 100 µM in most cancer cell lines) [1]. Furthermore, methoxyquinazoline sulfonamide derivatives targeting EGFR triple-mutations (L858R/C797S/T790M) demonstrated IC50 values of 33.3–95.3 nM against Baf3 and H1975 cancer cell lines, with compound 9f achieving 67.3% tumor growth inhibition in xenograft models [2]. This level of potency is comparable to or exceeds that of early-generation EGFR inhibitors like gefitinib (IC50 ~ 20-80 nM in sensitive cell lines) [3].

Anticancer Cytotoxicity EGFR Inhibition

Antimicrobial Activity: 4-Methoxyquinazoline Derivatives vs. Unsubstituted Quinazoline

4-Methoxyquinazoline-based compounds exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive organisms, whereas unsubstituted quinazoline shows minimal antimicrobial effect. In a study of 3-(4-methoxyquinazolin-2-yl)-quinazolin-2,4-(1H,3H)-dione, all eight tested microorganisms were susceptible, with Gram-positive bacteria demonstrating higher susceptibility than Gram-negative strains [1]. Quantitative SAR studies on quinazoline derivatives revealed that compounds with methoxy substitutions showed MIC ranges of 4–16 µg/mL against various bacterial strains, while the parent quinazoline scaffold had MIC values > 64 µg/mL [2]. The enhanced activity is attributed to the methoxy group improving membrane permeability and target binding affinity.

Antimicrobial Antibacterial Gram-positive

Synthetic Yield: Lithiation of 4-Methoxyquinazoline vs. 4-Methylthioquinazoline

4-Methoxyquinazoline undergoes efficient lithiation at the 2-position, enabling the introduction of diverse electrophiles with high yields. Lithiation of 4-methoxy-2-methylquinazoline followed by reaction with various electrophiles (alkyl halides, aldehydes, ketones) produced the corresponding 2-substituted 4-methoxyquinazolines in excellent yields (typically >80% isolated yield) [1]. In comparison, 4-(methylthio)quinazoline analogs showed slightly lower yields (70-85%) due to competing side reactions from the thiomethyl group [1]. Additionally, the methoxy group remains intact during lithiation, providing a stable functional handle for subsequent transformations, whereas 4-chloroquinazoline is incompatible with organolithium reagents due to rapid nucleophilic displacement.

Synthetic Yield Lithiation Building Block

EGFR Kinase Inhibition: Methoxy-Substituted Quinazolines vs. Non-Methoxy Analogs

SAR studies reveal that electron-donating methoxy groups at the 6- and 7-positions of the quinazoline ring significantly enhance EGFR tyrosine kinase inhibitory activity. The 6,7-dimethoxyquinazoline derivative (compound 20) demonstrated an IC50 of 29 pM (0.029 nM) against EGFR tyrosine kinase, making it one of the most potent inhibitors reported in its class [1]. In contrast, quinazoline analogs lacking methoxy substitution at these positions showed IC50 values in the nanomolar to micromolar range (e.g., 4-anilinoquinazoline without methoxy groups: IC50 ~ 100-500 nM) [1]. Deuterated 7-methoxyquinazoline derivatives further confirmed this trend, exhibiting >80% inhibition against EGFR, HER2, and VEGFR2 at 10 µM [2]. The methoxy group increases electron density on the quinazoline ring, enhancing binding interactions with the ATP-binding pocket of EGFR.

EGFR Kinase Inhibition Tyrosine Kinase Inhibitor

Optimal Application Scenarios for 4-Methoxyquinazoline Procurement


Synthesis of EGFR/HER2 Kinase Inhibitors

4-Methoxyquinazoline serves as the optimal starting material for synthesizing 4-anilinoquinazoline derivatives targeting EGFR and HER2 tyrosine kinases. The methoxy group at the 4-position facilitates nucleophilic displacement with substituted anilines, yielding potent kinase inhibitors with IC50 values as low as 0.029 nM [1]. This scaffold has produced clinically approved agents including gefitinib, erlotinib, and lapatinib, making it a proven entry point for medicinal chemistry programs focused on kinase inhibition [2].

Development of Antimicrobial Quinazoline Derivatives

Researchers developing novel antimicrobial agents against Gram-positive pathogens should prioritize 4-methoxyquinazoline as a core scaffold. Methoxy-substituted quinazoline derivatives exhibit MIC values of 4–16 µg/mL against S. aureus and B. subtilis, representing a 4-fold potency improvement over unsubstituted quinazoline [3]. The methoxy group enhances membrane permeability and target engagement, providing a validated starting point for SAR optimization campaigns [4].

Lithiation-Based Diversification for Library Synthesis

4-Methoxyquinazoline is the preferred substrate for lithiation-based diversification strategies due to its high reactivity and compatibility with organolithium reagents. Lithiation at the 2-position followed by electrophile quenching proceeds with >80% isolated yields, surpassing the performance of 4-methylthioquinazoline (70-85% yields) and enabling efficient parallel library synthesis [5]. This methodology is directly applicable to fragment-based drug discovery and high-throughput chemistry workflows.

Building Block for C-C Bond Formation at the 4-Position

When synthetic routes require carbon-carbon bond formation at the quinazoline 4-position, 4-methoxyquinazoline is uniquely suited. Unlike 4-chloroquinazoline, which primarily undergoes C-N bond formation, 4-methoxyquinazoline reacts with carbon nucleophiles (e.g., phenylacetonitrile, malononitrile) under basic conditions to introduce carbon substituents directly [6]. This orthogonal reactivity expands the accessible chemical space for medicinal chemistry programs.

Quote Request

Request a Quote for 4-Methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.